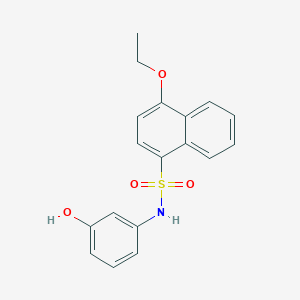
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research as a tool compound to study the biological processes involved in various diseases.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide involves the inhibition of protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation has been linked to the development of various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting the activity of protein kinases, 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide can modulate these signaling pathways and potentially treat these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide depend on the specific protein kinase that it inhibits. For example, inhibition of glycogen synthase kinase 3 beta has been shown to reduce inflammation and improve insulin sensitivity, while inhibition of checkpoint kinase 1 can sensitize cancer cells to chemotherapy. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
One advantage of using 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its specificity for protein kinases. The compound has been shown to selectively inhibit the activity of several protein kinases, making it a useful tool compound for studying specific signaling pathways. However, one limitation of using the compound is its potential off-target effects. Like most tool compounds, 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide can interact with other proteins or molecules in the cell, leading to unintended effects.
将来の方向性
There are several future directions for research involving 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the identification of new protein kinases that can be targeted by the compound. Additionally, the compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its clinical potential.
合成法
The synthesis of 5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 5-bromo-2-chlorobenzoic acid with hydroxylamine hydrochloride and sodium carbonate in the presence of acetonitrile. The resulting product is then treated with methyl isoxazole-3-carboxylate, followed by N,N-dimethylformamide and triethylamine. The final product is obtained by purification through column chromatography.
科学的研究の応用
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide is widely used in scientific research to study the biological processes involved in various diseases. It is commonly used as a tool compound to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinase 2, glycogen synthase kinase 3 beta, and checkpoint kinase 1.
特性
製品名 |
5-bromo-2-chloro-N-(5-methyl-3-isoxazolyl)benzamide |
|---|---|
分子式 |
C11H8BrClN2O2 |
分子量 |
315.55 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H8BrClN2O2/c1-6-4-10(15-17-6)14-11(16)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) |
InChIキー |
XBIVPJPYWKMGGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
正規SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
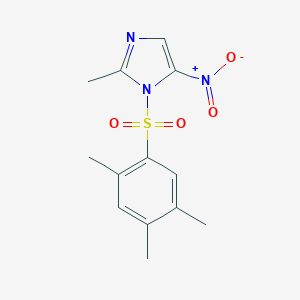
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
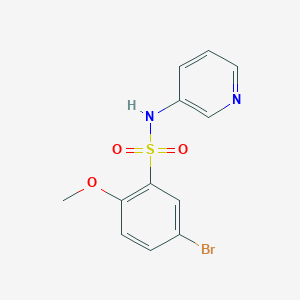


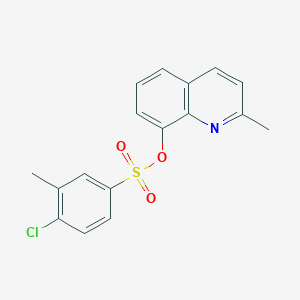
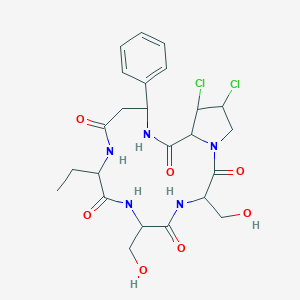
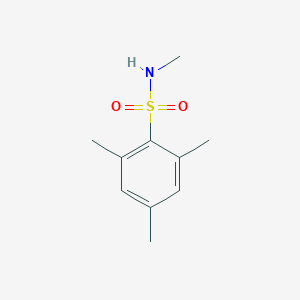
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
